hexa-L-alanine

説明

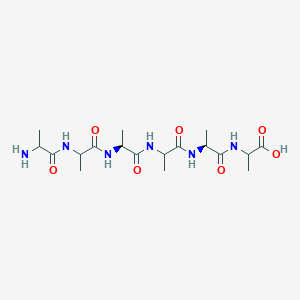

Hexa-L-alanine (CAS 10576-91-7) is a synthetic homohexameric peptide composed of six L-alanine residues linked via amide bonds. Its chemical formula is C₁₈H₃₂N₆O₇, with a molecular weight of 444.48 g/mol . The compound appears as a white to off-white solid with a melting point of 176–179°C (decomposition) and is slightly soluble in acidic aqueous solutions and water. It is typically stored at -15°C to maintain stability . This compound serves as a model system for studying peptide self-assembly, secondary structure formation (e.g., β-sheets), and crystallization behavior due to its repetitive alanine backbone .

特性

CAS番号 |

111652-29-0 |

|---|---|

分子式 |

C18H32N6O7 |

分子量 |

444.5 g/mol |

IUPAC名 |

2-[[(2S)-2-[2-[[(2S)-2-[2-(2-aminopropanoylamino)propanoylamino]propanoyl]amino]propanoylamino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C18H32N6O7/c1-7(19)13(25)20-8(2)14(26)21-9(3)15(27)22-10(4)16(28)23-11(5)17(29)24-12(6)18(30)31/h7-12H,19H2,1-6H3,(H,20,25)(H,21,26)(H,22,27)(H,23,28)(H,24,29)(H,30,31)/t7?,8?,9-,10?,11-,12?/m0/s1 |

InChIキー |

ZLHDFPIXRRJBKM-NQJBZEPTSA-N |

SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |

異性体SMILES |

C[C@@H](C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)[C@H](C)NC(=O)C(C)NC(=O)C(C)N |

正規SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |

配列 |

AAAAAA |

同義語 |

2-[[(2S)-2-[2-[[(2S)-2-[2-(2-aminopropanoylamino)propanoylamino]propanoyl]amino]propanoylamino]propanoyl]amino]propanoic acid |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Structurally Analogous Compounds

Shorter Alanine Oligomers

While the provided evidence lacks explicit data on tri- or tetra-alanine, shorter alanine oligomers generally exhibit distinct physicochemical properties compared to hexa-L-alanine:

- Solubility: Shorter chains (e.g., tri-alanine) are more water-soluble due to reduced hydrophobic interactions and lower molecular weight.

- Thermal Stability : Longer peptides like this compound have higher melting points due to increased intermolecular hydrogen bonding and van der Waals interactions.

N-Substituted Alanine Derivatives

- N-Methyl-L-alanine (CAS 3913-67-5): Structure: Features a methyl group on the amino nitrogen, reducing hydrogen-bonding capacity. Applications: Used in peptidomimetics to enhance metabolic stability by resisting protease cleavage. Unlike this compound, it cannot form extended secondary structures due to steric hindrance .

- Applications: Potential use in drug design for targeting hydrophobic protein pockets, contrasting with this compound’s role in structural studies .

Aromatic and Cyclic Alanine Derivatives

- 3-(2,5-Cyclohexadienyl)-L-alanine: Structure: A cyclohexadienyl group replaces the alanine side chain’s methyl group. Synthesis: Produced via enzymatic reactions with phenylalanine ammonia-lyase, indicating utility as a substrate analog in enzyme mechanism studies. Unlike this compound, this derivative is monomeric and non-polymeric .

Heterocyclic Alanine Conjugates

- Isoxazole-L-alanine Acid Conjugates: Structure: Combines an isoxazole ring with alanine, enabling hydrogen bonding and metal coordination. Synthesis: Prepared via HATU/DIPEA-mediated coupling and LiOH hydrolysis . Drug Potential: QikProp analysis confirms compliance with Lipinski’s Rule of Five, suggesting oral bioavailability—a contrast to this compound, which exceeds typical molecular weight limits for oral drugs .

Other Derivatives

- N-Phthalyl-L-alanine: Structure: Phthalyl group protects the amino group during peptide synthesis. Applications: Used as a building block in solid-phase synthesis, differing from this compound’s role as a standalone structural peptide .

Physicochemical and Functional Comparisons

Table 1: Key Properties of this compound and Analogous Compounds

*Calculated from formula C₄H₉NO₂.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。